

Introduction to N-Benzyl-2-bromopropanamide: A Versatile Intermediate

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Compound of Interest

Compound Name: *N-Benzyl-2-bromopropanamide*

CAS No.: 75995-58-3

Cat. No.: B7820425

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N-Benzyl-2-bromopropanamide is a key organic compound that serves as a fundamental starting material or intermediate in the synthesis of a wide array of more complex molecules.^[1] Its structure is characterized by a propanamide chain with a bromine atom at the alpha-carbon and a benzyl group attached to the amide nitrogen. This specific arrangement of functional groups—a reactive α -bromo amide—provides multiple sites for chemical transformations, making it a valuable tool in retrosynthetic analysis.^[1] The strategic importance of **N-Benzyl-2-bromopropanamide** lies in its capacity to act as a precursor to a variety of functional groups, particularly through nucleophilic substitution of the bromine atom.^[1]

Physicochemical Properties

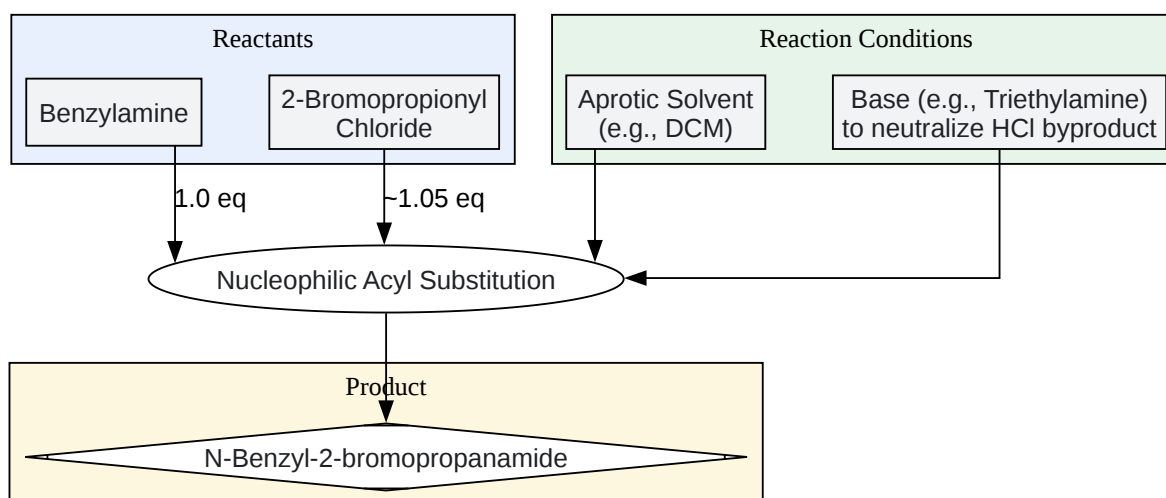
A summary of the key physicochemical properties of **N-Benzyl-2-bromopropanamide** is presented below.

Property	Value
CAS Number	6653-71-0[1][2][3]
Molecular Formula	C ₁₀ H ₁₂ BrNO[1][2]
Molecular Weight	242.12 g/mol [1][2]
IUPAC Name	N-benzyl-2-bromopropanamide[1]
Alternate Names	2-Bromo-N-benzylpropanamide[2]

Synthesis of N-Benzyl-2-bromopropanamide

The accessibility of **N-Benzyl-2-bromopropanamide** is a key factor in its widespread use. The most common and straightforward synthesis involves the acylation of benzylamine with 2-bromopropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution. An alternative method involves the use of a coupling agent, such as n-propanephosphonic anhydride (T3P), to facilitate the amide bond formation between 2-bromopropanoic acid and benzylamine.[1]

General Synthesis Workflow



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Caption: General workflow for the synthesis of **N-Benzyl-2-bromopropanamide**.

Experimental Protocol: Synthesis via Acylation

This protocol describes a standard laboratory procedure for synthesizing **N-Benzyl-2-bromopropanamide**.

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM).
- **Cooling:** Cool the stirred solution to 0°C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction and minimize side-product formation.
- **Reagent Addition:** Add 2-bromopropionyl chloride (1.05 equivalents) dropwise to the cooled solution. The slow addition prevents a rapid temperature increase.
- **Reaction Progression:** Allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the benzylamine starting material is consumed.
- **Work-up:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.
- **Purification:** Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to yield pure **N-Benzyl-2-bromopropanamide**.

Core Applications in Research and Development

The utility of **N-Benzyl-2-bromopropanamide** spans several key scientific domains, most notably in the development of new therapeutic and agricultural agents.

Medicinal Chemistry and Drug Development

The N-benzylpropanamide scaffold is a privileged structure in medicinal chemistry, and **N-Benzyl-2-bromopropanamide** serves as a critical starting point for creating derivatives with significant biological activity.

A primary application of this compound is in the synthesis of novel anticonvulsant drugs. Research has shown that N-benzyl-2-acetamidopropionamide derivatives are potent anticonvulsants.[4] **N-Benzyl-2-bromopropanamide** is the direct precursor to these molecules. The synthesis involves a nucleophilic substitution of the bromine atom with an acetate group (or a precursor), followed by further modifications.

Notably, the anticonvulsant activity is highly dependent on stereochemistry. For instance, in the case of N-benzyl-2-acetamido-3-methoxypropionamide, a key derivative, the (R)-stereoisomer exhibits significantly greater anticonvulsant activity than the (S)-stereoisomer.[4] The ED₅₀ value for the (R)-isomer was found to be 4.5 mg/kg in mice, whereas the ED₅₀ for the (S)-isomer exceeded 100 mg/kg.[4] This underscores the importance of stereocontrolled synthesis when using **N-Benzyl-2-bromopropanamide** for this purpose. This class of compounds led to the development of Lacosamide, an approved anti-epileptic drug.[5][6]

Recent studies have identified N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides as orally bioavailable modulators of the excitatory amino acid transporter 2 (EAAT2).[7] The lead compound from this research, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, demonstrated robust antiseizure properties in a wide range of epilepsy models.[7][8] **N-Benzyl-2-bromopropanamide** is a key intermediate in the asymmetric synthesis required to produce these specific enantiomers.

While direct evidence for **N-Benzyl-2-bromopropanamide** is limited, the broader class of N-benzylbenzamide derivatives has been identified as potent inhibitors of tubulin polymerization.[9] These compounds often bind to the colchicine site on β -tubulin, disrupting microtubule formation, which leads to cell cycle arrest and apoptosis in cancer cells.[9] This suggests that **N-Benzyl-2-bromopropanamide** could serve as a valuable scaffold for developing novel anti-cancer agents based on this mechanism.

Organic Synthesis Building Block

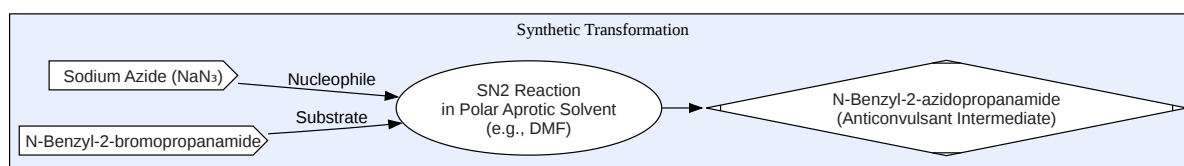
Beyond its specific applications in drug discovery, **N-Benzyl-2-bromopropanamide** is a versatile building block for general organic synthesis. The electrophilic carbon bearing the bromine atom is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. This makes it a precursor for synthesizing substituted amino acids, heterocyclic compounds, and other complex molecular architectures.

Agrochemical Research

The benzamide chemical structure is prevalent in modern agrochemicals. Structurally related N-benzyl benzamide derivatives have shown potential as fungicides, with a proposed mechanism of action as succinate dehydrogenase inhibitors (SDHIs).[10] SDHIs are a crucial class of fungicides that disrupt the mitochondrial respiratory chain in pathogenic fungi.[10] Furthermore, some N-benzyl benzamide compounds have been patented for their herbicidal activity, where they act as pigment synthesis inhibitors.[11] This indicates that **N-Benzyl-2-bromopropanamide** could be a valuable starting material for the synthesis and screening of new active ingredients for crop protection.

Application Pathway: Synthesis of an Anticonvulsant Precursor

The following diagram and protocol illustrate the conversion of **N-Benzyl-2-bromopropanamide** into N-Benzyl-2-azidopropanamide, a key intermediate for accessing various anticonvulsant derivatives through "click chemistry" or reduction to the corresponding amine.



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Caption: Workflow for converting **N-Benzyl-2-bromopropanamide** to a key anticonvulsant intermediate.

Experimental Protocol: Synthesis of N-Benzyl-2-azidopropanamide

- **Reaction Setup:** Dissolve **N-Benzyl-2-bromopropanamide** (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
- **Reagent Addition:** Add sodium azide (NaN_3 , ~1.5 equivalents) to the solution. The use of a slight excess of the nucleophile helps drive the reaction to completion.
- **Heating:** Heat the reaction mixture to 50-70°C and maintain for 3-6 hours.[6] The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution. Monitor the reaction by TLC.
- **Work-up:** After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash extensively with water to remove the DMF and excess sodium azide.
- **Purification:** Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain the desired N-Benzyl-2-azidopropanamide. This product can then be used in subsequent steps to synthesize target anticonvulsant molecules.

Conclusion

N-Benzyl-2-bromopropanamide is a high-value synthetic intermediate with significant and proven applications, particularly in medicinal chemistry. Its role as a key precursor for a class of potent anticonvulsants, including derivatives that led to the development of Lacosamide, is well-established. Emerging research into EAAT2 modulators and the potential for developing anti-cancer and agrochemical agents further highlights its versatility. The straightforward synthesis and reactive nature of this compound ensure its continued importance as a foundational building block for researchers and scientists dedicated to creating novel and impactful chemical entities.

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